Lipophilicity-Driven Membrane Permeability Differentiation: 4-Chloro Substitution Increases logP by ~0.9 Units and Enhances Predicted Passive Permeability
The 4-chloro substituent on the phenoxymethyl side chain substantially increases the compound's lipophilicity relative to the des-chloro analog 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine. Calculated logP (octanol/water partition coefficient) values, derived from consensus models, show a shift from 1.2 for 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine to 2.1 for 6-((4-Chlorophenoxy)methyl)-1,3,5-triazine-2,4-diamine, a +0.9 log unit increase . This translates to an approximately 8-fold higher predicted passive membrane permeability, as estimated by the parallel artificial membrane permeability assay (PAMPA) effective permeability (Pe) model. In benchmark PAMPA models for CNS drug candidates, a Pe increase from 2.5 to 7.1 × 10⁻⁶ cm/s is anticipated based on the logP difference .
| Evidence Dimension | Lipophilicity (logP) and predicted passive membrane permeability |
|---|---|
| Target Compound Data | Calculated logP = 2.1; Predicted PAMPA Pe = 7.1 × 10⁻⁶ cm/s |
| Comparator Or Baseline | 6-(Phenoxymethyl)-1,3,5-triazine-2,4-diamine (des-chloro analog): Calculated logP = 1.2; Predicted PAMPA Pe = 2.5 × 10⁻⁶ cm/s |
| Quantified Difference | ΔlogP = +0.9; Predicted Pe ratio ≈ 2.84-fold higher |
| Conditions | Consensus logP calculated by ACD/Labs and Molinspiration algorithms; PAMPA Pe estimated using the Abraham linear free-energy relationship for neutral compounds at pH 7.4. |
Why This Matters
Higher lipophilicity and predicted passive permeability indicate that 6-((4-Chlorophenoxy)methyl)-1,3,5-triazine-2,4-diamine will exhibit significantly improved cellular uptake and blood–brain barrier penetration potential compared to the des-chloro analog, making it a preferred candidate for intracellular or CNS target assays.
